1-(4-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-ethanone
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Overview
Description
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and an ethanone moiety attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of Chloro and Trifluoromethoxy Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while trifluoromethoxylation can be performed using trifluoromethoxy reagents.
Attachment of Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the biphenyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone can be compared with other similar compounds, such as:
1-(4-Bromo-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone: Similar structure but with a bromo group instead of a chloro group.
1-(4-Chloro-2’-(trifluoromethyl)biphenyl-2-yl)-ethanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(4-Chloro-2’-(methoxy)biphenyl-2-yl)-ethanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
The uniqueness of 1-(4-Chloro-2’-(trifluoromethoxy)biphenyl-2-yl)-ethanone lies in the presence of both the chloro and trifluoromethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C15H10ClF3O2 |
---|---|
Molecular Weight |
314.68 g/mol |
IUPAC Name |
1-[5-chloro-2-[2-(trifluoromethoxy)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H10ClF3O2/c1-9(20)13-8-10(16)6-7-11(13)12-4-2-3-5-14(12)21-15(17,18)19/h2-8H,1H3 |
InChI Key |
NWRGHFCKKZBBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)C2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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